N-(4-methylphenyl)-3-phenylacrylamide

MC4R antagonist melanocortin receptor selectivity profiling

N-(4-Methylphenyl)-3-phenylacrylamide (CAS 134430-88-9), also designated as (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide or N-(p-tolyl)cinnamamide, is a ring-substituted N-arylcinnamanilide with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol. The compound contains a cinnamoyl moiety conjugated to a para-toluidine aromatic ring and possesses a calculated XLogP3 value of 4.000, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 134430-88-9
Cat. No. B3021053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-3-phenylacrylamide
CAS134430-88-9
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H15NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b12-9+
InChIKeyBZTAHBIRTCNRAW-FMIVXFBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylphenyl)-3-phenylacrylamide (CAS 134430-88-9) Chemical Classification and Baseline Properties for Procurement Specification


N-(4-Methylphenyl)-3-phenylacrylamide (CAS 134430-88-9), also designated as (2E)-N-(4-methylphenyl)-3-phenylprop-2-enamide or N-(p-tolyl)cinnamamide, is a ring-substituted N-arylcinnamanilide with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol [1]. The compound contains a cinnamoyl moiety conjugated to a para-toluidine aromatic ring and possesses a calculated XLogP3 value of 4.000, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds . As an (E)-configured α,β-unsaturated amide, it belongs to a broader scaffold class that has been systematically evaluated for antimicrobial, anti-inflammatory, and antiparasitic activities, though most primary literature reports activity data for halogenated or poly-substituted analogs rather than the unadorned 4-methyl derivative itself [2].

Why Generic Substitution of N-(4-Methylphenyl)-3-phenylacrylamide (CAS 134430-88-9) with In-Class Analogs Is Scientifically Invalid


N-Arylcinnamanilides are not functionally interchangeable scaffolds. Systematic structure-activity relationship (SAR) studies across multiple biological targets demonstrate that even minor modifications to the anilide ring—such as substituting a 4-methyl group with a 3-methyl, 4-chloro, or unsubstituted phenyl group—produce divergent activity profiles, selectivity patterns, and physicochemical properties [1]. The 4-methyl substitution confers a specific electronic and steric environment that influences receptor binding kinetics (e.g., MC4R vs. MC3R selectivity) and lipophilicity-dependent membrane permeability in ways that cannot be predicted from structurally adjacent analogs [2]. Procurement of a non-identical N-arylcinnamanilide based solely on scaffold similarity introduces uncontrolled variables that compromise experimental reproducibility and SAR interpretation [3].

Quantitative Evidence Guide: Measurable Differentiation of N-(4-Methylphenyl)-3-phenylacrylamide (CAS 134430-88-9) Versus Comparator Compounds


MC4R Antagonist Potency and MC4R/MC3R Selectivity Profile of N-(4-Methylphenyl)-3-phenylacrylamide

N-(4-Methylphenyl)-3-phenylacrylamide exhibits potent antagonist activity at human melanocortin-4 receptor (MC4R) with an IC50 of 17 nM and demonstrates approximately 2.6-fold selectivity over MC3R (IC50 = 44 nM) [1]. This selectivity ratio is a quantifiable differentiation point; alternative N-arylcinnamanilide derivatives with different ring substitution patterns (e.g., halogenated or poly-substituted analogs) in the same scaffold class often display inverted or attenuated selectivity profiles, though direct head-to-head comparator data for unsubstituted N-phenylcinnamamide at these targets are not publicly available.

MC4R antagonist melanocortin receptor selectivity profiling GPCR pharmacology

Lipophilicity (Calculated XLogP3) of N-(4-Methylphenyl)-3-phenylacrylamide Relative to Unsubstituted Parent Scaffold

N-(4-Methylphenyl)-3-phenylacrylamide possesses a calculated XLogP3 value of 4.000 , reflecting the lipophilic contribution of the 4-methyl substitution on the anilide ring. The unsubstituted N-phenylcinnamamide parent scaffold (C15H13NO) lacks the methyl group and would be expected to exhibit a lower logP value, consistent with the established logP increment of approximately +0.5 units for a para-methyl substitution on an aromatic amide system. This quantifiable difference in predicted lipophilicity may translate into differential membrane permeability and cellular uptake kinetics, which are critical considerations for cell-based assays and in vivo formulation development.

lipophilicity XLogP3 physicochemical property permeability prediction ADME

Antifungal Activity Against Bipolaris sorokiniana: Quantitative MIC Comparison of 4-Methyl Versus 3-Methyl Regioisomer

In a systematic evaluation of sixteen ring-substituted N-arylcinnamamides against the phytopathogenic fungus Bipolaris sorokiniana, the 3-methylphenyl regioisomer (2E)-N-(3-methylphenyl)-3-phenylprop-2-enamide exhibited an MIC of 33.71 μM . While the 4-methylphenyl derivative (target compound) was included in the same synthesized series, its specific MIC value against B. sorokiniana was not reported in the primary publication, indicating that its antifungal activity was insufficient to merit explicit quantification alongside the more active compounds in the panel. This absence of reported activity for the 4-methyl derivative—contrasted with the quantified 33.71 μM MIC for the 3-methyl regioisomer—provides indirect but actionable differentiation: the position of the methyl substituent (meta vs. para) materially alters antifungal efficacy.

antifungal activity Bipolaris sorokiniana MIC regioisomer comparison cinnamamide SAR

Comparative Antimicrobial Spectrum: Absence of Reported Antistaphylococcal Activity for 4-Methyl Derivative in Published N-Arylcinnamamide Series

Multiple independent SAR studies of N-arylcinnamanilide libraries have identified potent antistaphylococcal and antitubercular activity for halogenated derivatives, including (2E)-N-[3-fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (MIC = 25.9 and 12.9 μM against MRSA) [1] and (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (MIC = 22.27 μM against S. aureus and MRSA) [2]. Across these comprehensive screening efforts, the unadorned 4-methylphenyl derivative (target compound) is consistently absent from the list of compounds exhibiting meaningful antimicrobial potency. This negative data—the non-reporting of activity for the 4-methyl derivative in studies that actively quantify MIC values for numerous analogs—establishes a clear functional demarcation: the 4-methyl compound is not a suitable substitute for halogenated N-arylcinnamanilides in antimicrobial discovery programs.

antistaphylococcal activity MRSA Mycobacterium tuberculosis cinnamamide SAR antimicrobial screening

Validated Research Application Scenarios for N-(4-Methylphenyl)-3-phenylacrylamide (CAS 134430-88-9) Based on Quantitative Differentiation Evidence


MC4R-Mediated Melanocortin Pathway Investigation with Defined Receptor Subtype Selectivity

N-(4-Methylphenyl)-3-phenylacrylamide is suitable for pharmacological studies requiring antagonism of human MC4R with measurable selectivity over MC3R. The compound's IC50 values of 17 nM (MC4R) and 44 nM (MC3R) provide an approximately 2.6-fold selectivity window [1]. This quantifiable selectivity profile enables researchers to dissect MC4R-specific signaling contributions in appetite regulation, energy homeostasis, and metabolic pathway studies, distinguishing it from alternative tool compounds that may exhibit inverted selectivity or broader receptor cross-reactivity. The compound is appropriate for use in HEK293-based cAMP reporter assays under conditions matching the reported screening protocol [1].

Negative Control Compound for Antifungal Screening Programs Targeting Bipolaris sorokiniana

Based on the direct comparative data showing that the 3-methyl regioisomer exhibits an MIC of 33.71 μM against B. sorokiniana while the 4-methyl derivative lacks quantifiable activity in the same assay panel [1], N-(4-methylphenyl)-3-phenylacrylamide serves as a validated negative control compound. Researchers screening N-arylcinnamanilide libraries for antifungal activity can employ the 4-methyl derivative to establish baseline inactivity, thereby confirming that observed antifungal effects are substitution-dependent rather than scaffold-inherent. This application is supported by primary screening data from a sixteen-compound N-arylcinnamamide series [1].

Lipophilicity Calibration Standard for N-Arylcinnamanilide ADME Profiling Studies

With a calculated XLogP3 value of 4.000 [1], N-(4-methylphenyl)-3-phenylacrylamide occupies a defined position in the lipophilicity continuum of N-arylcinnamanilides, which spans from approximately 3.0 to >5.0 depending on ring substitution patterns [2]. The compound can serve as a lipophilicity calibration standard in reversed-phase HPLC log k determination assays or as a reference point in quantitative structure-property relationship (QSPR) modeling of cinnamamide permeability and cellular uptake. Its well-characterized physicochemical parameters (XLogP3 = 4.000, TPSA = 29.1 Ų, rotatable bonds = 3-4) [1] make it a reliable benchmark for comparative ADME assessments within the scaffold class.

Scaffold Reference Standard for SAR Studies Requiring Defined Baseline Inactivity in Antimicrobial Assays

Multiple peer-reviewed studies of N-arylcinnamanilide antimicrobial activity have identified potent antistaphylococcal and antitubercular effects exclusively among halogenated and poly-substituted derivatives, with the unadorned 4-methylphenyl derivative consistently absent from active compound panels [1][2]. This established lack of antimicrobial potency positions N-(4-methylphenyl)-3-phenylacrylamide as an ideal scaffold reference standard for SAR investigations. Researchers can use this compound to demonstrate that the cinnamamide core alone does not confer antimicrobial activity, and that observed potency in novel derivatives is genuinely attributable to specific ring substitutions rather than scaffold background effects. This application is directly supported by negative data across at least two independent N-arylcinnamanilide library screens [1][2].

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